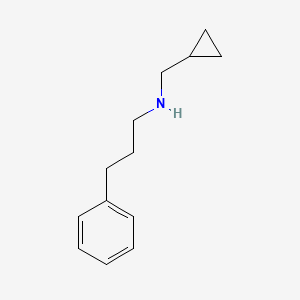

N-(cyclopropylmethyl)-3-phenylpropan-1-amine

Descripción general

Descripción

N-(cyclopropylmethyl)-3-phenylpropan-1-amine is an organic compound that features a cyclopropylmethyl group attached to a 3-phenylpropan-1-amine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-phenylpropan-1-amine typically involves the following steps:

Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Attachment to the 3-Phenylpropan-1-amine Backbone: The cyclopropylmethyl group can be introduced to the amine backbone through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, thiolates.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Secondary amines, alcohols.

Substitution Products: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

N-(cyclopropylmethyl)-3-phenylpropan-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural characteristics make it a valuable building block in organic synthesis, facilitating the creation of various chemical compounds with desired properties.

Synthetic Routes

The synthesis typically involves:

- Formation of the Cyclopropylmethyl Group : Achieved via cyclopropanation of alkenes using diazomethane or through the Simmons-Smith reaction.

- Attachment to the Amine Backbone : Introduced through nucleophilic substitution reactions.

Biological Research

Study of Biological Pathways

This compound is utilized in biological studies to explore pathways and mechanisms involving amine-containing compounds. Its role as a modulator in biological systems is particularly noteworthy, as it can influence various receptor interactions .

Case Study: NAPE-PLD Inhibition

A notable application is its use in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. For instance, a derivative of this compound was identified as a potent inhibitor, demonstrating its capability to modulate emotional behavior in animal models .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed for producing specialty chemicals and materials. Its unique properties are advantageous for developing products with specific functionalities .

Mecanismo De Acción

The mechanism of action of N-(cyclopropylmethyl)-3-phenylpropan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound to its molecular targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

N-(cyclopropylmethyl)-3-phenylpropan-1-amine vs. N-(cyclopropylmethyl)-3-phenylpropan-2-amine: The position of the amine group can significantly affect the compound’s reactivity and biological activity.

This compound vs. N-(cyclopropylmethyl)-3-phenylbutan-1-amine: The length of the carbon chain can influence the compound’s physical properties and its interactions with biological targets

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group adds strain and rigidity to the molecule, potentially enhancing its reactivity and specificity in various applications.

Actividad Biológica

N-(cyclopropylmethyl)-3-phenylpropan-1-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique cyclopropylmethyl group attached to a phenylpropane backbone. This structural configuration contributes to its distinct pharmacological properties. The compound is primarily studied for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.

Inhibition of LSD1

LSD1 is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of LSD1 by this compound can lead to alterations in gene expression patterns, potentially resulting in therapeutic effects against these conditions. The compound's ability to modulate epigenetic mechanisms positions it as a candidate for further pharmacological exploration.

Biochemical Pathways

The compound may also interact with other biological pathways involving amine-containing compounds, influencing neurotransmitter systems and cellular signaling processes. Its structural similarity to other biologically active molecules suggests potential interactions with various receptors and enzymes.

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the length and branching of the carbon chain or the positioning of functional groups can significantly affect its reactivity and affinity for biological targets .

| Structural Variation | Biological Activity Impact |

|---|---|

| Change in amine position | Alters reactivity and selectivity |

| Lengthening carbon chain | Modifies pharmacokinetics and binding affinity |

| Substitution on phenyl ring | Enhances or reduces potency against specific targets |

Research Findings

Recent studies have highlighted the compound's effectiveness in inhibiting the proliferation of specific cancer cell lines, such as U937, a human myeloid leukemia cell line. Notably, these compounds exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant ones .

Case Study: Inhibition of U937 Cell Proliferation

A study demonstrated that derivatives of this compound showed significant inhibition on U937 cell proliferation without exhibiting cytotoxicity on healthy cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that its unique cyclopropylmethyl group enhances brain permeability and metabolic stability, which are desirable traits for central nervous system-targeting drugs . However, further studies are necessary to fully understand its toxicological profile and long-term effects.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-10-14-11-13-8-9-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHADHRRNCIKZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.